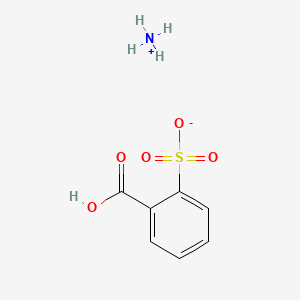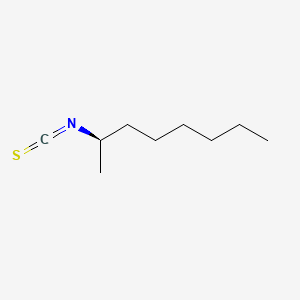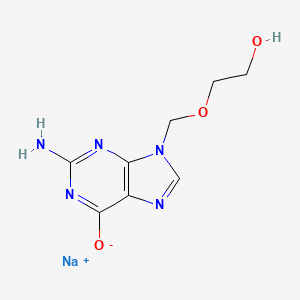
Dl-Threo-3-Phenylserine Hydrate
Vue d'ensemble
Description
Dl-Threo-3-Phenylserine Hydrate is a useful research compound. Its molecular formula is C9H13NO4 and its molecular weight is 199.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Antibiotics : DL-Threo-3-Phenylserine Hydrate is used as a key intermediate in the synthesis of antibiotics, such as florfenicol and thiamphenicol (Liu et al., 1999).
Production of Schiff Bases and Oxazolidines : It is involved in the reduction processes to produce Schiff bases and oxazolidine derivatives, which are relevant in the study of antibiotics and related substances (Suami & Umezawa, 1956).
Synthesis of Cerebroside Analogues : this compound is used in synthesizing cerebroside analogues, which are important in the study of lipids and related compounds (Weiss, 1977).
Enzyme Characterization : This compound is important in the discovery and characterization of enzymes like d-phenylserine deaminase, which has applications in understanding specific biochemical reactions (Muramatsu et al., 2011).
Biocatalysis : It plays a role in studies about biocatalysis, especially in the context of producing chiral aromatic β-hydroxy-α-amino acids, which are significant in the pharmaceutical industry (Chen et al., 2017).
Fungicidal Activity : this compound derivatives have been studied for their fungicidal activities, especially against strains like Verticillium dahliae (Dirvianskytė et al., 2003).
Study of Enzymatic Reactions : Its use extends to the study of enzymatic reactions and cleavage processes, especially in the context of amino acids and related biological processes (Misono et al., 2005).
Antiviral and Anti-Inflammatory Research : There is evidence of its application in the synthesis of compounds with antiviral and anti-inflammatory properties (Straukas et al., 1993; Dirvianskytė et al., 2004).
Neurological Research : this compound has been studied in the context of neurology, particularly in the treatment of conditions like Parkinson's Disease and orthostatic hypotension (Freeman et al., 1999; Suzuki et al., 1984).
Biotechnological Applications : It's also used in developing selection systems for identifying specific enzymes, such as l-threonine aldolases, which are important in biotechnological applications (Bulut et al., 2015).
Propriétés
IUPAC Name |
(2S)-2-amino-3-hydroxy-3-phenylpropanoic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.H2O/c10-7(9(12)13)8(11)6-4-2-1-3-5-6;/h1-5,7-8,11H,10H2,(H,12,13);1H2/t7-,8?;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGXBGWTWDCGNP-JPPWUZRISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)N)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C([C@@H](C(=O)O)N)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



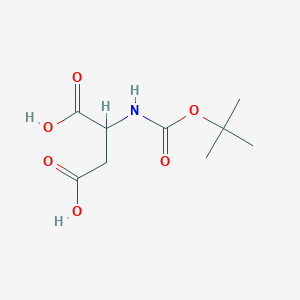
![2-(Hydroxymethyl)-6-[4-(hydroxymethyl)phenoxy]oxane-3,4,5-triol](/img/structure/B7887532.png)
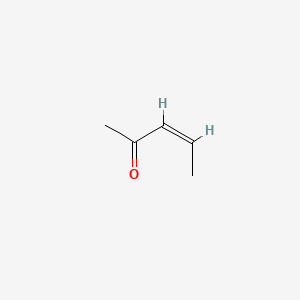


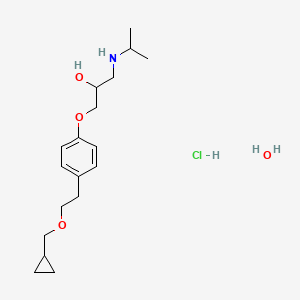
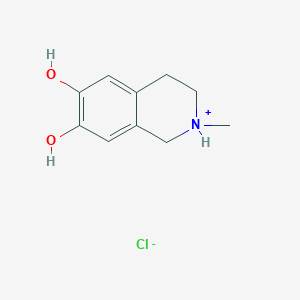


![Urea,N-(1-phenylethyl)-N'-[3-(triethoxysilyl)propyl]-](/img/structure/B7887594.png)
